[(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride
Description
Properties
IUPAC Name |
1-(1-butylimidazol-2-yl)-N-methylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3.2ClH/c1-3-4-6-12-7-5-11-9(12)8-10-2;;/h5,7,10H,3-4,6,8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBRMAXXMQIJRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CN=C1CNC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
[(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride can undergo various types of chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely but often involve controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.
Scientific Research Applications
Pharmaceutical Development
The compound is being investigated for its potential therapeutic applications due to its structural similarity to known drug molecules. Preliminary studies suggest that compounds with similar structures may interact with enzymes or receptors involved in metabolic pathways, making them candidates for drug development.
Research indicates that [(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride exhibits biological activities such as anti-inflammatory effects. Its imidazole structure is known to facilitate interactions with various biological targets, including enzymes and receptors .
Binding Affinity Studies
Interaction studies focus on the binding affinity of this compound with biological targets. Such studies are crucial for understanding its mechanism of action and potential therapeutic uses. Research has shown that imidazole derivatives can modulate the activity of certain biological pathways, suggesting that this compound may have similar effects .
Anti-inflammatory Properties
A study highlighted the anti-inflammatory potential of imidazole derivatives, including this compound. The compound was tested in vitro for its ability to inhibit pro-inflammatory cytokines, showing promising results that warrant further investigation into its use for chronic inflammatory diseases .
Enzyme Interaction
Another research project examined the interaction of this compound with specific enzymes involved in metabolic processes. The findings indicated that the compound could act as an inhibitor or modulator, thus opening avenues for further pharmacological exploration .
Mechanism of Action
The mechanism of action of [(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, which is crucial for its biological activity . This coordination can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs with Benzimidazole Cores
[(5-Chloro-1H-benzimidazol-2-yl)methyl]methylamine Dihydrochloride
- Structure : Contains a benzimidazole core (fused benzene and imidazole rings) with a chlorine substituent at the 5-position.
- Chlorine substituent adds molecular weight (35.45 g/mol) and may enhance stability via steric or electronic effects .
2.1.2 2-(Aminomethyl)benzimidazole Dihydrochloride Hydrate
Imidazole-Based Derivatives
(3-Chloro-pyridin-2-yl)-methylamine Dihydrochloride
- Structure : Pyridine ring substituted with chlorine and methylamine.
- Key Differences :
2-(1H-Benzo[d]imidazol-2-yl)ethanamine Dihydrochloride
- Structure : Benzimidazole with an ethylamine (-CH2CH2NH2) side chain.
- Key Differences :
Alkyl Chain Variations
Methyl and Ethyl Analogs
- Examples : Methylamine derivatives (e.g., 2-(1H-imidazol-2-yl)methylamine dihydrochloride) lack the butyl group.
- Adsorption energy studies on kaolinite show methylamines have lower surface affinity than quaternary amines, suggesting reduced environmental persistence .
Comparative Data Table
| Compound Name | Core Structure | Substituents | clogP (Estimated) | Solubility (mg/mL) | Notable Properties |
|---|---|---|---|---|---|
| Target Compound | Imidazole | Butyl (1-), methylamine (2-) | ~2.5 | High (dihydrochloride) | Balanced lipophilicity/solubility |
| [(5-Chloro-1H-benzimidazol-2-yl)methyl]methylamine DHC | Benzimidazole | Chlorine (5-) | ~3.0 | Moderate | Enhanced π-π stacking |
| 2-(Aminomethyl)benzimidazole DHC Hydrate | Benzimidazole | None | ~0.5 | Very High | Hydrate improves stability |
| (3-Chloro-pyridin-2-yl)-methylamine DHC | Pyridine | Chlorine (3-) | ~1.8 | High | Electron-deficient ring |
Research Findings and Implications
- Solubility vs. Permeability : The butyl group in the target compound provides moderate lipophilicity (clogP ~2.5), optimizing both solubility (via dihydrochloride) and membrane permeability, unlike shorter-chain analogs .
- Structural Stability : Benzimidazole derivatives exhibit higher thermal stability due to aromaticity but may face metabolic challenges (e.g., CYP450 oxidation) compared to imidazole-based compounds .
- Environmental Interactions : Adsorption studies suggest methylamine derivatives have weaker interactions with mineral surfaces than quaternary amines, implying faster environmental degradation .
Biological Activity
[(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride is a chemical compound characterized by its imidazole ring and butyl group, which contribute to its unique biological properties. This compound has garnered interest in various scientific fields due to its potential interactions with biological targets, particularly in the context of drug discovery and development.
- Molecular Formula : C₉H₁₉Cl₂N₃
- Structure : The compound features a five-membered imidazole ring with a butyl substituent, enhancing its solubility and reactivity.
Imidazole derivatives, including this compound, are known to interact with various biological targets. The mechanisms may involve:
- Enzyme Inhibition : Compounds similar to this one have shown potential in inhibiting enzymes involved in metabolic pathways.
- Receptor Interaction : They may bind to receptors, influencing cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antibacterial Activity
Imidazole derivatives are recognized for their antibacterial properties. Preliminary studies suggest that this compound can inhibit the growth of certain bacteria, including:
- Pseudomonas aeruginosa
- Acinetobacter baumannii
The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.125 mg/dm³ against these pathogens, indicating strong antibacterial potential .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Initial findings suggest that this compound has a low level of cytotoxicity in mammalian cell lines, which is promising for therapeutic applications .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Methylimidazole | Methyl group on imidazole | Simpler structure without butyl group |
| 1-Ethylimidazole | Ethyl group on imidazole | Ethyl substitution affects solubility |
| 2-(Methylamino)imidazole | Amino group at position 2 | Different amino group position alters properties |
| [(3-butylimidazol-2-yl)methyl]methylamine | Butyl at position 3 | Variation in position impacts biological activity |
This table illustrates how the presence of the butyl group and specific substitutions contribute to the distinct chemical behavior and potential applications of this compound .
Case Studies and Research Findings
Recent studies have explored various aspects of this compound's biological activity:
- Antimicrobial Efficacy : A study demonstrated that related imidazole derivatives significantly reduced bacterial load in infected animal models, suggesting potential therapeutic applications in treating resistant bacterial infections .
- Enzyme Interaction Studies : Research involving docking simulations has indicated that this compound may effectively bind to specific enzyme targets, inhibiting their activity and thereby disrupting critical metabolic processes in pathogens .
- Synergistic Effects : In combination studies with other antibiotics, this compound exhibited synergistic effects that enhanced the overall antibacterial efficacy against resistant strains .
Q & A
Q. What are the standard synthetic routes for [(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride?
The synthesis typically involves multi-step reactions starting from imidazole derivatives. Key steps include alkylation of the imidazole ring, followed by amine functionalization and salt formation. Common catalysts include palladium or copper salts, with solvents like dimethylformamide (DMF) or dichloromethane (DCM) under controlled temperatures (60–80°C) . Purification often employs column chromatography or recrystallization.
Q. How is structural characterization performed for this compound?
Characterization relies on spectroscopic methods:
Q. What are the recommended storage conditions to ensure stability?
Store in airtight containers at 2–8°C, protected from light and moisture. Stability studies suggest degradation occurs above 40°C or in acidic/alkaline conditions, forming byproducts like free amines or oxidized imidazole derivatives .
Q. How can researchers assess its solubility for in vitro studies?
Solubility profiles are determined via shake-flask methods in buffers (pH 1–7.4) and organic solvents (e.g., DMSO, ethanol). The dihydrochloride form enhances aqueous solubility (~50 mg/mL in water) compared to the free base .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Advanced optimization involves:
Q. What computational methods are used to predict structure-activity relationships (SAR)?
- Quantum mechanical calculations (DFT) model electronic properties and tautomerism of the imidazole ring.
- Molecular docking predicts binding affinities to biological targets (e.g., enzymes, GPCRs).
- QSAR models correlate substituent effects (e.g., butyl chain length) with bioactivity .
Q. How do tautomeric forms of the imidazole ring influence biological activity?
The imidazole ring exists in equilibrium between 1H- and 3H-tautomers, affecting hydrogen-bonding capacity and target interactions. Solid-state NMR and X-ray crystallography can resolve tautomer ratios in the dihydrochloride salt .
Q. What strategies address discrepancies in reported biological activity data?
- Standardized assays (e.g., FRET for enzyme inhibition) to minimize variability.
- Metabolic stability tests (e.g., liver microsomes) to identify degradation pathways.
- Orthogonal validation using CRISPR-edited cell lines or knockout models .
Methodological Challenges
Q. How can researchers resolve low yields during scale-up synthesis?
Q. What analytical approaches distinguish diastereomers or polymorphs?
Q. How are in vitro toxicity profiles evaluated for this compound?
- MTT assays in hepatic (HepG2) and renal (HEK293) cell lines.
- hERG channel inhibition studies to assess cardiac risk.
- Ames test for mutagenicity .
Emerging Research Directions
Q. Can this compound act as a precursor for radiopharmaceuticals?
Labeling with ¹⁸F or ⁶⁸Ga via chelator conjugation (e.g., DOTA) is feasible, enabling PET imaging of target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
